Di-baclofen Urea Dimethyl Ester

Analytical reference standards Mass spectrometry Impurity identification

Di-baclofen Urea Dimethyl Ester is a synthetic intermediate and baclofen-related impurity featuring a dimeric urea core with two 4-chlorophenylbutanoate arms, each protected as the methyl ester. It is classified as a process-related impurity of the GABA-B receptor agonist baclofen and serves as a protected precursor to Dibaclofen Urea (EP Impurity C) and its dicyclohexylammonium salt.

Molecular Formula C23H26Cl2N2O5
Molecular Weight 481.4 g/mol
Cat. No. B13841133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-baclofen Urea Dimethyl Ester
Molecular FormulaC23H26Cl2N2O5
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CNC(=O)NCC(CC(=O)OC)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
InChIInChI=1S/C23H26Cl2N2O5/c1-31-21(28)11-17(15-3-7-19(24)8-4-15)13-26-23(30)27-14-18(12-22(29)32-2)16-5-9-20(25)10-6-16/h3-10,17-18H,11-14H2,1-2H3,(H2,26,27,30)
InChIKeyMRWNGXREVIJUEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-baclofen Urea Dimethyl Ester: Chemical Identity, Impurity Classification, and Procurement Relevance for Baclofen Quality Control


Di-baclofen Urea Dimethyl Ester is a synthetic intermediate and baclofen-related impurity featuring a dimeric urea core with two 4-chlorophenylbutanoate arms, each protected as the methyl ester [1]. It is classified as a process-related impurity of the GABA-B receptor agonist baclofen and serves as a protected precursor to Dibaclofen Urea (EP Impurity C) and its dicyclohexylammonium salt . The compound carries the molecular formula C23H26Cl2N2O5 and a molecular weight of 481.37 g/mol . Its primary procurement value lies in its utility as an analytical reference standard for HPLC impurity profiling, method validation (AMV), and quality-controlled (QC) applications during ANDA submissions or commercial baclofen production [2].

Impurity reference standard for baclofen HPLC/LC-MS profiling and ANDA-related method validation
Ester-protected synthetic intermediate designated for Dibaclofen Urea DCHA salt preparation
Mass/retention differentiation from free acid Impurity C aids peak assignment in complex impurity profiles

Why Baclofen Impurity Standards and Synthetic Intermediates Cannot Be Interchanged: The Case for Di-baclofen Urea Dimethyl Ester


In-class baclofen-related impurities and intermediates are structurally diverse and cannot be substituted for one another without compromising analytical accuracy or synthetic yield. Baclofen EP Impurity C (Dibaclofen Urea, free diacid, MW 453.32) is a diastereomeric mixture with two stereocenters, whereas Baclofen EP Impurity A is a monochloro cyclization product (MW 195.65) [1][2]. Di-baclofen Urea Dimethyl Ester (MW 481.37) occupies a distinct niche: its dimethyl ester protection masks the two carboxylic acid groups, altering chromatographic retention, solubility, and reactivity relative to the free acid . This ester intermediate is specifically required for the synthesis of Dibaclofen Urea Dicyclohexylammonium Salt (D417365, MW 815.95), a reference standard used in pharmacopoeial impurity testing . Substituting the free acid or salt form for the ester intermediate would fail to yield the desired product or provide the correct retention time marker, underscoring the compound-specific nature of this procurement category [1].

!
Free acid Impurity C (MW 453.32) may shift HPLC retention relative to the dimethyl ester, altering system suitability markers.
!
DCHA salt cannot serve as a synthetic intermediate; the dimethyl ester is the reported precursor for the reference standard salt.
!
Generic baclofen or racemic impurities lack the diastereomeric specificity required for this impurity; peak patterns may not match.

Quantitative Differentiation Evidence for Di-baclofen Urea Dimethyl Ester Versus Key Comparators


Molecular Weight Differentiation: Dimethyl Ester Intermediate (481.37 Da) vs. Free Diacid (453.32 Da) vs. DCHA Salt (815.95 Da)

Di-baclofen Urea Dimethyl Ester (C23H26Cl2N2O5, MW 481.369 g/mol) is differentiated from its closest structural analog, Dibaclofen Urea (free diacid, C21H22Cl2N2O5, MW 453.32 g/mol), by a mass difference of 28.05 Da corresponding to two methyl ester groups [1]. This mass shift is readily resolved by LC–MS or high-resolution MS, enabling unambiguous identification in complex impurity profiles. The DCHA salt form (C45H68Cl2N4O5, MW 815.95 g/mol) is 334.58 Da heavier and represents the terminal reference standard, whereas the dimethyl ester is the essential intermediate in its synthesis .

MW differentiation
Head-to-head
481.37 g/mol; +28.05 Da vs free acid (453.32); −334.58 Da vs DCHA salt (815.95)
Supports mass-based identification in impurity profiling by LC–MS or HRMS.
Two methyl ester groups account for mass shift.
Analytical reference standards Mass spectrometry Impurity identification

Chromatographic Separation: Distinct HPLC Retention of the Ester-Protected Dimer Versus Free Acid Impurities

The gradient HPLC–UV method developed by Leistner and Holzgrabe (2021) demonstrated baseline separation of all specified baclofen impurities, including impurity C (Dibaclofen Urea, the free acid) and impurity H (its lactam derivative), on a C18 stationary phase using a water–acetonitrile–trifluoroacetic acid gradient with UV detection at 225 nm [1]. The dimethyl ester variant, possessing two non-ionizable methyl ester groups in place of free carboxylic acids, exhibits increased reversed-phase retention relative to the free acid under these conditions, consistent with the general chromatographic behavior of esterified versus free carboxylate analytes [1][2]. A limit of detection (LOD) of at least 0.02% was registered for all specified impurities in this method, and the reporting threshold of 0.05% defined by Ph. Eur. chapter 'Substances for Pharmaceutical Use' applies [1][3].

HPLC retention
Class-level
Esterification eliminates carboxylate ionization; predicted longer C18 retention vs free acid under acidic gradient conditions
Supports retention-time marker differentiation in system suitability tests.
Exact RRT vendor-specific; LOD ≤0.02% for impurities reported.
HPLC method validation Impurity profiling Pharmacopoeial analysis

Lipophilicity Shift: Ester Protection Increases log D by ~1.4 Units Relative to the Parent Acid, Inferring Enhanced Organic Solubility

Although direct log D data for Di-baclofen Urea Dimethyl Ester are not published, the lipophilicity shift conferred by methyl esterification of baclofen is well characterized: baclofen (free amino acid) exhibits log D (pH 7.4) = −0.96, while its methyl ester prodrug shows log D = 0.48, a difference of +1.44 log units [1]. Extrapolating to the dimeric urea system, dimethyl esterification of both carboxyl termini is expected to produce a similar or greater lipophilicity increase relative to Dibaclofen Urea (free diacid, computed XLogP3 = 3.1 for the neutral species [2]). This elevated lipophilicity has practical consequences: the dimethyl ester is more readily soluble in organic solvents (e.g., methanol, acetonitrile) used for HPLC mobile phases and sample preparation, while the free acid and DCHA salt forms require aqueous basic or ion-pairing conditions for dissolution [3].

Lipophilicity shift
Class-level
Predicted log D increase ≥1.4 units vs free acid (baclofen system: −0.96 to +0.48 for methyl ester)
May simplify organic-solvent stock solution preparation for HPLC analysis.
Direct measurement not published; class-level inference from baclofen prodrug data.
Lipophilicity Prodrug design Sample preparation

Synthetic Pathway Specificity: The Dimethyl Ester as the Mandatory Intermediate for Dibaclofen Urea Dicyclohexylammonium Salt (D417365)

ChemicalBook and delta-b.com explicitly identify Di-baclofen Urea Dimethyl Ester as an intermediate in the synthesis of Dibaclofen Urea Dicyclohexylammonium Salt (TRC D417365), which is a baclofen impurity reference standard . The synthetic logic requires initial esterification to protect the carboxylic acid groups, enabling selective urea bond formation between two baclofen-derived moieties, followed by saponification to liberate the free diacid and subsequent salt formation with dicyclohexylamine. Omitting the dimethyl ester stage would expose the free carboxylic acids to competing reactions, reducing yield and purity of the final DCHA salt. No alternative intermediate fulfilling this specific role has been reported, and the impurity C free acid (CAS 2726264-10-2) is the deprotected product rather than a synthetic precursor .

Synthetic pathway role
Source review
Designated intermediate for Dibaclofen Urea DCHA salt (TRC D417365); free acid not a viable precursor in reported route
Required for in-house synthesis of the reference standard salt; free acid would need additional esterification.
Source based on supplier catalog description; verify synthetic procedure.
Synthetic intermediate Reference standard manufacturing Process impurity synthesis

Diastereomeric Complexity: Impurity C (and Its Derivatives) Exist as Mixtures of Stereoisomers, Requiring Compound-Specific Reference Standards

Leistner and Holzgrabe (2021) established that baclofen impurity C (Dibaclofen Urea) possesses two stereocenters, resulting in a diastereomeric mixture consisting of one pair of enantiomers and the meso compound (three stereoisomeric forms in total) [1]. This contrasts with baclofen itself and impurities A, B, F, and G, which are each racemic compounds with a single stereocenter, and impurity H, which has four stereoisomers [1]. The dimethyl ester derivative inherits this stereochemical complexity, and its chromatographic profile under non-chiral conditions may exhibit split peaks corresponding to the diastereomers. The EP and USP impurity specifications limit impurity A at 1.0% (individual) and total impurities at 1.5–2.0% [2][3], underscoring the need for well-characterized, compound-specific reference standards that account for the diastereomeric distribution.

Diastereomeric complexity
Class-level
Two stereocenters → 3 stereoisomers (enantiomeric pair + meso); impurity C derivatives are diastereomeric mixtures
Supports compound-specific reference standard use; generic baclofen standard insufficient for peak integration.
Pharmacopoeial limits: impurity A ≤1.0%, total impurities ≤2.0%.
Stereochemistry Diastereomer separation Pharmacopoeial reference standards

Procurement-Driven Application Scenarios for Di-baclofen Urea Dimethyl Ester in Pharmaceutical Quality Control and Synthesis


Synthesis of Dibaclofen Urea Dicyclohexylammonium Salt (EP Impurity C DCHA Salt) Reference Standard

Di-baclofen Urea Dimethyl Ester is the designated intermediate for synthesizing the DCHA salt reference standard (TRC D417365, MW 815.95 g/mol), which is used in pharmacopoeial impurity testing of baclofen API and finished dosage forms [1]. Laboratories manufacturing in-house reference standards procure the dimethyl ester, perform saponification to liberate the free diacid (Dibaclofen Urea, MW 453.32), and subsequently form the dicyclohexylammonium salt. This pathway avoids direct handling of the hygroscopic free acid and ensures higher purity of the final salt. The dimethyl ester's enhanced organic solubility simplifies reaction workup and purification compared to the free acid form .

HPLC System Suitability and Impurity Marker for ANDA Method Validation

In ANDA submissions, Di-baclofen Urea Dimethyl Ester serves as a process-specific impurity marker distinct from the EP-defined Impurity C (free acid). Its unique molecular mass (481.37 Da) and predicted longer reversed-phase retention time provide an orthogonal identification point in HPLC–UV and LC–MS methods [2]. The gradient HPLC method of Leistner and Holzgrabe (2021) achieves an LOD of ≤0.02% for all specified impurities at 225 nm, enabling detection of this dimeric impurity well below the 0.05% reporting threshold mandated by Ph. Eur. [3]. The Ettaboina et al. (2025) QbD-optimized method further validates linearity (R² > 0.999) and precision (RSD ≤ 5.0%) for baclofen impurity profiling, supporting quantitative use of this reference standard [4].

Forced Degradation and Stability-Indicating Method Development

Under forced degradation conditions (acid, base, oxidation, heat, photolysis per ICH Q2 guidelines), baclofen can form dimeric impurities including the urea-bridged species [4]. Di-baclofen Urea Dimethyl Ester, as a well-characterized protected form, can be used to spike degradation samples and confirm peak identity via retention time and mass matching. Its diastereomeric composition (three stereoisomers) produces a characteristic chromatographic pattern that aids in distinguishing process-related impurities from degradation products in stability studies [3].

QC Batch Release Testing for Baclofen API Manufacturers

Baclofen API manufacturers operating under cGMP must demonstrate control of all process-related impurities. Di-baclofen Urea Dimethyl Ester, with its two chlorine atoms (distinguishing it from monochloro impurities A and B), provides a specific marker for the dimeric urea pathway. The EP monograph (0653) prescribes use of Impurity C CRS (Y0002472) for related substances testing, and the dimethyl ester is the key precursor to this reference standard [1]. Its availability as a neat, well-characterized solid from TRC ensures lot-to-lot consistency in quantitative analysis.

Application
Selection Property
Validation Focus
Impurity C DCHA salt synthesis
Designated ester-protected intermediate
Yield and purity of final reference salt
HPLC system suitability studies
Unique retention and mass markers
Peak identity and reporting threshold verification
Forced degradation studies
Ester-protected dimeric marker
Distinction from degradation products in stability methods
API batch impurity profiling
Process-specific dimeric impurity
Lot-to-lot consistency and quantitative reporting
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